molecular formula C17H16N2S B12155943 N-(2,3-dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine

N-(2,3-dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine

Katalognummer: B12155943
Molekulargewicht: 280.4 g/mol
InChI-Schlüssel: DOHMPNDALFUUSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine typically involves the reaction of 2,3-dimethylaniline with 4-phenylthiazol-2-amine under specific conditions. One common method involves the use of a condensation reaction where the amine group of 2,3-dimethylaniline reacts with the thiazole ring to form the desired compound. The reaction is usually carried out in the presence of a catalyst such as palladium and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,3-dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives .

Wissenschaftliche Forschungsanwendungen

N-(2,3-dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(2,3-dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s thiazole ring can interact with various biological pathways, influencing processes such as cell proliferation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2,3-dimethylphenyl)-4-hydroxybenzamide
  • N-(2,3-dimethylphenyl)-4-phenylthiazole

Uniqueness

N-(2,3-dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity .

Eigenschaften

Molekularformel

C17H16N2S

Molekulargewicht

280.4 g/mol

IUPAC-Name

N-(2,3-dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C17H16N2S/c1-12-7-6-10-15(13(12)2)18-17-19-16(11-20-17)14-8-4-3-5-9-14/h3-11H,1-2H3,(H,18,19)

InChI-Schlüssel

DOHMPNDALFUUSZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)NC2=NC(=CS2)C3=CC=CC=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.